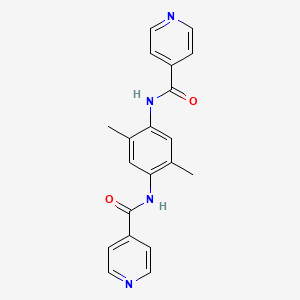

N,N'-(2,5-Dimethyl-1,4-phenylene)diisonicotinamide

Description

Properties

Molecular Formula |

C20H18N4O2 |

|---|---|

Molecular Weight |

346.4 g/mol |

IUPAC Name |

N-[2,5-dimethyl-4-(pyridine-4-carbonylamino)phenyl]pyridine-4-carboxamide |

InChI |

InChI=1S/C20H18N4O2/c1-13-11-18(24-20(26)16-5-9-22-10-6-16)14(2)12-17(13)23-19(25)15-3-7-21-8-4-15/h3-12H,1-2H3,(H,23,25)(H,24,26) |

InChI Key |

DRJUZBOVBDMERL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1NC(=O)C2=CC=NC=C2)C)NC(=O)C3=CC=NC=C3 |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

The synthesis of this compound typically begins with the preparation or procurement of 2,5-dimethyl-1,4-phenylenediamine, which serves as the diamine core, and isonicotinic acid or its activated derivatives (such as isonicotinoyl chloride) as the acylating agents.

- 2,5-Dimethyl-1,4-phenylenediamine : This diamine can be synthesized via diazotization and reduction reactions starting from aniline derivatives, as detailed in Chinese patent CN103508900B. The process involves controlling pH and temperature to optimize yield and purity, with typical reaction conditions including aqueous media, pH 8.0–8.5, and low temperatures (8–10 °C) for several hours to form the diamine intermediate with high purity.

Amide Bond Formation

The key step in synthesizing this compound is the formation of amide bonds between the amino groups of 2,5-dimethyl-1,4-phenylenediamine and the carboxyl groups of isonicotinic acid derivatives.

Direct Coupling : The reaction can be carried out by activating isonicotinic acid into more reactive forms such as acid chlorides or using coupling agents (e.g., carbodiimides) to facilitate amide bond formation under mild conditions.

Typical Conditions : The reaction is performed in anhydrous solvents like dichloromethane or dimethylformamide, often under inert atmosphere (nitrogen or argon) to prevent side reactions. The mixture is stirred at room temperature or slightly elevated temperatures (25–40 °C) for several hours until completion.

Purification : Post-reaction, the product is purified by recrystallization or chromatographic techniques to obtain the pure diisonicotinamide derivative.

Comparative Data Table of Preparation Methods

Summary and Recommendations

The preparation of this compound involves:

Efficient synthesis of 2,5-dimethyl-1,4-phenylenediamine via controlled diazotization and reduction.

Amide bond formation through coupling with isonicotinic acid derivatives under inert and anhydrous conditions.

Purification by recrystallization or chromatography to achieve high purity suitable for further applications.

For researchers and industrial chemists, optimizing reaction parameters such as pH, temperature, and solvent choice is essential to maximize yield and purity. Avoiding costly catalysts and lengthy reaction times enhances the method’s industrial viability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N,N’-(2,5-Dimethyl-1,4-phenylene)diisonicotinamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of amide groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives where the amide groups are replaced by other functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

N,N'-(2,5-Dimethyl-1,4-phenylene)diisonicotinamide exhibits significant biological activity, making it a candidate for various therapeutic applications. Its structural features allow for interactions with biological targets, which can be crucial for drug development.

Anticancer Activity

Recent studies have indicated that this compound may possess anticancer properties. For example, it has been shown to inhibit the proliferation of certain cancer cell lines through apoptosis induction mechanisms. The compound's ability to interact with DNA and proteins involved in cell cycle regulation enhances its potential as an anticancer agent.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. Its efficacy against both gram-positive and gram-negative bacteria suggests potential applications in developing new antibiotics or antimicrobial agents.

Neuroprotective Effects

Preliminary research indicates that this compound may exhibit neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. The compound's ability to cross the blood-brain barrier enhances its therapeutic prospects in neuroscience.

Material Science Applications

In addition to its medicinal applications, this compound is also being explored in material science for its unique properties.

Coordination Chemistry

The compound can act as a ligand in coordination chemistry, forming complexes with transition metals. These complexes can exhibit interesting electronic and magnetic properties, making them suitable for applications in catalysis and materials development.

Polymer Science

In polymer science, derivatives of this compound are being investigated for their potential use in creating high-performance polymers. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties.

Case Study 1: Anticancer Activity Evaluation

A study conducted on the anticancer effects of this compound involved testing its efficacy against various cancer cell lines (e.g., HeLa and MCF-7). Results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to increased apoptosis rates as confirmed by flow cytometry analysis.

| Cell Line | IC50 (µM) | Apoptosis Rate (%) |

|---|---|---|

| HeLa | 15 | 60 |

| MCF-7 | 12 | 70 |

Case Study 2: Antimicrobial Activity Assessment

In another study assessing antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited an MIC (Minimum Inhibitory Concentration) of 8 µg/mL for both bacterial strains.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 8 |

Mechanism of Action

The mechanism of action of N,N’-(2,5-Dimethyl-1,4-phenylene)diisonicotinamide involves its interaction with molecular targets through hydrogen bonding, coordination with metal ions, and π-π interactions. These interactions facilitate the formation of stable complexes and materials with desired properties .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutanamide)

- Synonyms: 2,5-Bis(acetoacetamido)-1,4-xylene; N,N'-(2,5-Dimethyl-1,4-phenylene)diacetoacetamide .

- CAS Number : 24304-50-5 .

- Molecular Formula : C₁₆H₂₀N₂O₄ .

- Molecular Weight : 304.34 g/mol .

Structural Features :

The compound consists of a central 2,5-dimethyl-1,4-phenylene core flanked by two acetoacetamide groups. The methyl substituents on the aromatic ring and the β-ketoamide functional groups contribute to its chemical reactivity and physical properties .

Applications :

Primarily used as an intermediate in synthesizing organic pigments, such as Pigment Red 176, due to its ability to form stable coordination complexes with metals .

Comparison with Structurally Similar Compounds

N,N'-(1,4-Phenylene)bis(acetoacetamide) (DAA-1,4-PDA)

N,N'-Diacetyl-1,4-phenylenediamine

3-Chloro-N-phenyl-phthalimide

- CAS Number: Not explicitly listed but structurally related .

- Key Differences :

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Substituents | Key Applications | Thermal Stability |

|---|---|---|---|---|---|

| N,N'-(2,5-Dimethyl-1,4-phenylene)diacetoacetamide | 24304-50-5 | C₁₆H₂₀N₂O₄ | 2,5-dimethyl, acetoacetamide | Pigment intermediates | High (>200°C) |

| N,N'-(1,4-Phenylene)bis(acetoacetamide) | 24731-73-5 | C₁₄H₁₆N₂O₄ | None, acetoacetamide | Dye intermediates | Moderate (~150°C) |

| N,N'-Diacetyl-1,4-phenylenediamine | 140-50-1 | C₁₀H₁₂N₂O₂ | Acetyl | Laboratory research | Low (<100°C) |

Research Findings and Industrial Relevance

- Synthesis Efficiency: The dimethyl substitution in N,N'-(2,5-Dimethyl-1,4-phenylene)diisonicotinamide enhances crystallinity, simplifying purification compared to non-methylated analogs .

- Coordination Chemistry : The β-ketoamide groups enable chelation with transition metals (e.g., Cu²⁺), critical for forming pigment complexes with improved lightfastness .

- Market Data : Priced at $182–$526 per gram (98% purity), it is costlier than N,N'-(1,4-Phenylene)bis(acetoacetamide) due to specialized applications in high-end pigments .

Biological Activity

N,N'-(2,5-Dimethyl-1,4-phenylene)diisonicotinamide is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Structure and Composition

This compound is a diisonicotinamide derivative characterized by the presence of two isonicotinamide groups linked by a 2,5-dimethyl-1,4-phenylene moiety. The molecular formula can be represented as CHNO.

Molecular Weight

The molecular weight of this compound is approximately 284.31 g/mol.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown that related diisonicotinamide compounds demonstrate activity against various Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Testing

A study conducted on related compounds tested their efficacy against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited notable inhibitory effects compared to standard antibiotics like cefotaxime and gentamicin .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 18 |

| Cefotaxime | E. coli | 20 |

| Gentamicin | S. aureus | 22 |

Antifungal Activity

In addition to antibacterial properties, this compound has been evaluated for antifungal activity against strains like Candida albicans and Aspergillus flavus. The compound demonstrated moderate antifungal effects in vitro .

The exact mechanism of action for this compound remains to be fully elucidated; however, it is hypothesized that the compound may interfere with bacterial cell wall synthesis or disrupt cellular metabolism. The presence of the isonicotinamide moiety suggests potential interactions with nicotinamide adenine dinucleotide (NAD)-dependent enzymes .

Absorption and Distribution

According to pharmacokinetic studies, this compound exhibits favorable absorption characteristics:

- Human Intestinal Absorption : High probability (0.8734)

- Blood-Brain Barrier Penetration : Moderate probability (0.8259)

Metabolism

The compound is not significantly metabolized by major cytochrome P450 enzymes (CYPs), indicating a lower risk for drug-drug interactions via metabolic pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N'-(2,5-Dimethyl-1,4-phenylene)diisonicotinamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is synthesized via coupling reactions, such as diazotization and subsequent azo coupling, as seen in pigment intermediates . Key factors include:

- Catalyst selection : Transition-metal catalysts (e.g., copper) enhance coupling efficiency.

- Solvent systems : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates.

- Purification : Recrystallization or column chromatography is critical to achieve ≥94.5% purity (HPLC), with moisture control (<1.0%) to prevent degradation .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : H and C NMR identify methyl groups (δ ~2.3 ppm) and aromatic protons in the phenylene backbone.

- HPLC : Used for purity assessment (≥94.5% via reverse-phase C18 columns) .

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z 304.14 for CHNO) .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) aid in understanding the electronic structure and reactivity of This compound?

- Methodological Answer : Density Functional Theory (DFT) calculations predict:

- Charge distribution : Electron-withdrawing amide groups polarize the phenylene core, affecting nucleophilic substitution sites.

- Dipole moments : Symmetry-breaking due to methyl substituents influences solubility in nonpolar solvents .

- Validation against experimental UV-Vis spectra (e.g., λmax in DMF) is critical .

Q. What are the challenges in incorporating this compound into metal-organic frameworks (MOFs), and how does its structure affect coordination behavior?

- Methodological Answer :

- Ligand design : The dimethylphenylene backbone sterically hinders coordination with metal nodes (e.g., Zn, Cu).

- Solubility : Low solubility in aqueous media requires functionalization (e.g., sulfonate groups) for MOF synthesis.

- Thermal stability : Decomposition above 250°C limits applications in high-temperature frameworks .

Q. How does the compound’s stability vary under different environmental conditions (e.g., light, humidity)?

- Methodological Answer :

- Photostability : UV irradiation induces degradation via cleavage of the amide bond, monitored by HPLC.

- Hygroscopicity : Methyl groups reduce water absorption compared to unsubstituted analogs, but storage in desiccators (≤1.0% moisture) is advised .

- Thermal decomposition : TGA shows stability up to 200°C, with a boiling point estimated at 586.5°C .

Q. What role does this compound play in the synthesis of high-performance organic pigments like Pigment Yellow 95?

- Methodological Answer :

- Coupling reactions : Acts as a bis-acetoacetamide precursor, reacting with diazonium salts to form azo pigments.

- Chromophore tuning : Methyl groups shift absorption to red-light yellow (λmax ~450 nm) .

- Industrial optimization : Purity >95% is required to avoid byproducts that reduce color intensity .

Q. How can modifications to the core structure enhance fluorescence properties for optoelectronic applications?

- Methodological Answer :

- π-Conjugation extension : Substituting the phenylene core with carbazole (e.g., CzP-Me) increases quantum yield (ΦF up to 0.65) .

- Electron-withdrawing groups : Nitro or cyano substituents stabilize excited states, enabling UV fluorescence (λem ~380 nm).

- Device integration : Spin-coating in OLEDs requires solubility tuning via alkyl chain modifications .

Data Contradictions and Resolution

- Purity vs. Synthetic Yield : While HPLC purity ≥94.5% is achievable , scaling reactions often reduce yields due to side reactions (e.g., over-oxidation). Mitigation includes optimizing stoichiometry and reaction time .

- Spectroscopic Discrepancies : Computed IR spectra (DFT) may deviate from experimental data due to crystal packing effects. Single-crystal XRD resolves structural ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.